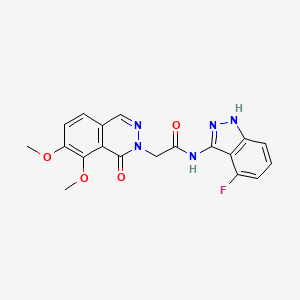![molecular formula C23H24N4O B12175136 1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B12175136.png)
1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a benzyl group, and a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction, where the indole is treated with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst like vitamin B1.
Coupling of the Pyrazole and Indole Units: The final step involves coupling the pyrazole moiety with the indole core through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Similar in structure but with a cyclopropane ring instead of an indole core.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring but differs in the functional groups attached.
Uniqueness
1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide is unique due to its combination of an indole core, benzyl group, and pyrazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C23H24N4O |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
1-benzyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]indole-6-carboxamide |
InChI |
InChI=1S/C23H24N4O/c1-16-21(17(2)26(3)25-16)14-24-23(28)20-10-9-19-11-12-27(22(19)13-20)15-18-7-5-4-6-8-18/h4-13H,14-15H2,1-3H3,(H,24,28) |
Clave InChI |
NACVDKVSLSDMOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)CNC(=O)C2=CC3=C(C=C2)C=CN3CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12175068.png)
![N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B12175080.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B12175098.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B12175100.png)
![5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether](/img/structure/B12175105.png)
methanone](/img/structure/B12175106.png)
![N-(2-fluorophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12175108.png)
![N-(3-methylbutyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12175113.png)
![3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12175122.png)
![3-(2-cyclohex-1-en-1-ylethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12175127.png)
![3,4-dimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide](/img/structure/B12175129.png)
